molecular formula C12H30O3Si2 B1333160 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane CAS No. 5931-17-9

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Cat. No.: B1333160
CAS No.: 5931-17-9
M. Wt: 278.53 g/mol
InChI Key: OWJKJLOCIDNNGJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C12H30O3Si2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is synthesized using dimethyldichlorosilane, tetrahydrofuran, and magnesium powder. Its structure is characterized by NMR and FTIR techniques, providing essential insights into its molecular configuration (You Ge, 2003).

Mass Spectrometry Analysis

Mass spectrometry analysis of this compound reveals specific molecular ion peaks and fragmentation patterns. These findings are crucial for understanding its molecular behavior under various electron bombardment energies (You Ge, 2003).

Material Synthesis and Characterization

This compound is used in the synthesis of waterborne polyurethanes with improved performance, showcasing its utility in material science. It involves steps like hydrosilylation and methoxylation, leading to the creation of functionalized polysiloxanes (Xiaoli Zhu et al., 2005).

Polymeric and Supramolecular Applications

This compound derivatives have been used to synthesize novel dicarboxylic acids, which are then utilized to create ester macrocycles and supramolecular structures with metal complexes. These compounds demonstrate unique thermal and optical properties (M. Zaltariov et al., 2014).

Use in Polyurethanes

The compound's role in the creation of polyurethanes is significant. It helps form elastomers with distinct properties like low modulus and high elongation, influenced by the structure of the silicon chain extender used in the synthesis (R. Adhikari et al., 2003).

Antimicrobial Activity

Schiff bases derived from this compound have shown notable antimicrobial activity against certain fungi and bacteria. This illustrates the compound's potential in developing new antimicrobial agents (M. Zaltariov et al., 2013).

Applications in Ion-Ion Preferences

This compound derivatives have been explored for their interactions with different anions, revealing insights into ion-specific phenomena and phase separation in aqueous solutions (Łukasz Tabisz et al., 2020).

Polymers with Improved Membrane Properties

Siloxane-imide co-polymers synthesized using this compound exhibit improved membrane properties, like reduced water absorption and moisture permeability. This is significant for applications requiring specific membrane characteristics (R. Adhikari et al., 2011).

Safety and Hazards

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mechanism of Action

Mode of Action

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane interacts with its targets through its hydroxyl groups. For instance, it can be used as a precursor for the synthesis of UV-curable prepolymers. The compound can also react with sodium ethoxide to generate the corresponding alkoxide compound .

Biochemical Pathways

. These materials have various applications in industries such as lubricants, sealants, adhesives, etc., suggesting that the compound may influence related biochemical pathways.

Pharmacokinetics

, which may influence its absorption and distribution

Result of Action

. This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the hydroxyl groups of the compound, which can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through similar hydrogen bonding mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. These interactions can have downstream effects on cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, affecting its localization and activity. These transport mechanisms are crucial for the compound’s function and its impact on cellular processes .

Properties

IUPAC Name

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJKJLOCIDNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377681
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-17-9
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5931-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) impact the properties of polyurethane elastomers?

A: BHTD acts as a secondary chain extender in polyurethane elastomers, influencing both their mechanical properties and morphology. Research indicates that incorporating BHTD can disrupt the order of hard segments within the polymer [, ]. This disruption generally leads to elastomers with a lower flexural modulus and increased elongation, desirable traits for flexible materials.

Q2: Are there differences in how BHTD behaves compared to other chain extenders?

A: Yes, studies have shown that compared to non-silicon-based chain extenders like 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (HFPD), BHTD causes less disruption to the hard segment order in polyurethane elastomers []. This difference is particularly noticeable when BHTD is used in lower concentrations. Additionally, BHTD, being silicon-based, improves the compatibility of polydimethylsiloxane (PDMS) soft segments with the harder segments of the polyurethane. This enhanced compatibility is not observed with chain extenders like HFPD and hydroquinone bis(2-hydroxyethyl)ether (HQHE) [].

Q3: How is this compound (BHTD) synthesized?

A: BHTD can be directly synthesized using a relatively straightforward method. This involves reacting dimethyldichlorosilane with purified tetrahydrofuran and magnesium powder in the presence of ethyl iodide and iodine as catalysts []. This reaction yields the desired BHTD molecule.

Q4: What are the characterization techniques used to confirm the successful synthesis of BHTD?

A: Researchers primarily utilize Fourier transform infrared (FTIR) spectroscopy and high-resolution 1H NMR to confirm the successful synthesis of BHTD []. These techniques provide detailed information about the molecule's structure, confirming the presence of the desired functional groups and bonding patterns.

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